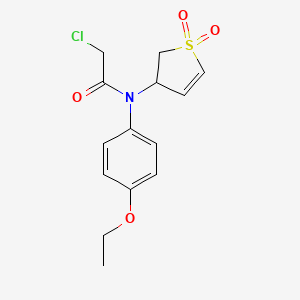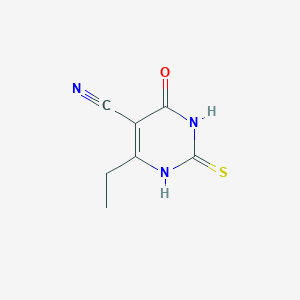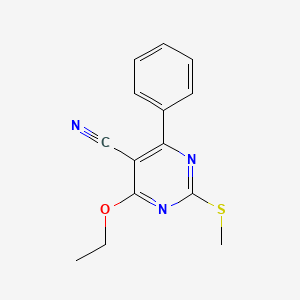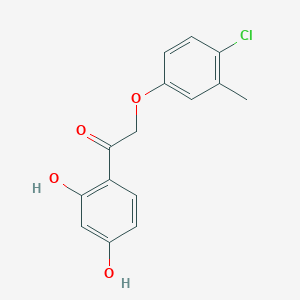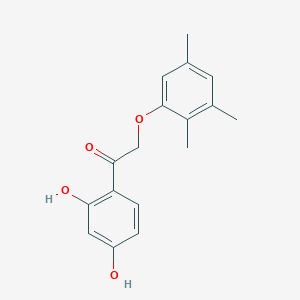
2-Benzoylbenzoic acid
Vue d'ensemble
Description
2-Benzoylbenzoic acid, also known as Benzophenone-2-carboxylic acid, is a chemical compound with the linear formula C6H5COC6H4CO2H . It has a molecular weight of 226.23 . It is used as a reagent in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist .
Molecular Structure Analysis
The molecular structure of 2-Benzoylbenzoic acid can be represented as C6H5COC6H4CO2H . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Benzoylbenzoic Acid is used in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist . It is more potent than ATP at homodimeric P2X7 receptors .Physical And Chemical Properties Analysis
2-Benzoylbenzoic acid has a molecular weight of 226.2274 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 436.4±28.0 °C at 760 mmHg and the melting point is 126-129 °C (lit.) .Applications De Recherche Scientifique
Supramolecular Chemistry
2-Benzoylbenzoic acid and its derivatives serve as essential building blocks in the synthesis of supramolecular coordination compounds . These compounds exhibit intriguing properties due to their unique molecular arrangements, making them valuable for designing functional materials and studying molecular interactions.
Electron-Transport Materials
Researchers have utilized 2-benzoylbenzoic acid in the preparation of electron-transport materials . These materials play a critical role in electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The compound’s structure contributes to efficient charge transport within these devices.
Sweeteners
Interestingly, 2-benzoylbenzoic acid derivatives have applications as sweeteners . While not as widely known as other sweetening agents, they offer an alternative for enhancing taste profiles in food and beverages.
Metal–Organic Frameworks (MOFs)
The CO₂⁻ group in the deprotonated form of 2-benzoylbenzoic acid (2-benzoylbenzoate anion) makes it an excellent complexing agent for constructing metal–organic frameworks (MOFs) . MOFs are porous materials with diverse applications, including gas separation, catalysis, and molecular recognition.
Photoluminescence and Optoelectronics
2-Benzoylbenzoic acid derivatives contribute to the field of photoluminescence and optoelectronics . Their unique electronic properties make them suitable for designing luminescent materials and devices, such as sensors and light-emitting components.
Safety and Hazards
Mécanisme D'action
Target of Action
2-Benzoylbenzoic acid is a reagent used in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist . This suggests that the primary targets of 2-Benzoylbenzoic acid are likely the P2X purinergic receptors. These receptors play a crucial role in various physiological processes, including inflammation, pain perception, and neurotransmission .
Mode of Action
Given its role in the synthesis of a p2x purinergic agonist, it can be inferred that it may interact with its targets (p2x purinergic receptors) to modulate their activity . This interaction could lead to changes in cellular signaling and function.
Biochemical Pathways
Considering its role as a precursor in the synthesis of a p2x purinergic agonist, it may influence the purinergic signaling pathway . This pathway is involved in numerous physiological processes, including neurotransmission, inflammation, and pain perception.
Result of Action
Given its role in the synthesis of a p2x purinergic agonist, it may contribute to the modulation of purinergic signaling, potentially influencing processes such as neurotransmission, inflammation, and pain perception .
Propriétés
IUPAC Name |
2-benzoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTYTUFKXYPTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058924 | |
| Record name | Benzoic acid, 2-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline] | |
| Record name | 2-Benzoylbenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-Benzoylbenzoic acid | |
Color/Form |
TRICLINIC NEEDLES (WATER + 1) | |
CAS RN |
85-52-9, 27458-06-6 | |
| Record name | 2-Benzoylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-benzoyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N20Y812XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
127-129 °C, MP: 93.4 °C (+ WATER) | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 2-benzoylbenzoic acid is C14H10O3, and its molecular weight is 226.23 g/mol. []
A: 2-Benzoylbenzoic acid has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy. [, , , ]
A: 2-Benzoylbenzoic acid can degrade under UV irradiation. This property has been utilized to develop it as a photolabile protecting group for alcohols and thiols. [, ] The degradation products vary depending on the reaction conditions and can include 3,3′-diphenylbiphthalidyl and 3-phenylphthalide. []
A: Yes, 2-benzoylbenzoic acid has been successfully incorporated as an ester side group in polysiloxanes for the development of free radical polymerization photoinitiators. []
A: While not a catalyst itself, 2-benzoylbenzoic acid is a key intermediate in the synthesis of benzanthrone, which is then used to synthesize the vat dye violanthrone. [] This process involves a series of reactions, including condensation and dimerization, showcasing the versatility of 2-benzoylbenzoic acid as a building block. []
A: Yes, density functional theory (DFT) calculations have been used to explore structural insights and molecular orbitals of 2-benzoylbenzoic acid. [] These studies provide information about its electronic structure, potential reactive sites, and charge delocalization. []
A: Yes, frozen-density embedding calculations have been explored to model the induced circular dichroism (ICD) of complexes between 2-benzoylbenzoic acid and chiral molecules like (-)-(R)-amphetamine. [] This method shows promise for understanding chiral recognition processes involving 2-benzoylbenzoic acid. []
A: Studies on 2-(4-methoxybenzoyl)benzoic acid analogues revealed that structural changes significantly impact sweetness. [] Principal component analysis and comparisons with sweet receptor models helped identify glucophores potentially interacting with sweet taste receptors. []
A: Yes, the substituent on the benzene ring can influence the equilibrium between the open and lactone forms of 2-benzoylbenzoic acid. [] For example, 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid (TCBBA) predominantly exists in the lactone form in the crystalline state. []
A: While specific formulation strategies for 2-benzoylbenzoic acid aren't extensively discussed in the provided research, its incorporation into polymers with amine co-reactants showcases a method to tune its photochemical properties and potentially influence its stability and release characteristics. []
A: The UV-photooxidative degradation of low-density polyethylene (LDPE) containing 2-benzoylbenzoic acid has been studied by measuring changes in carbonyl index, tensile strength, elongation at break, crystallinity, and density. [] These techniques help monitor the structural and physical changes in LDPE upon UV exposure. []
A: Quantitative 13C NMR analysis is employed to determine the relative abundance of racemic and meso-diastereoisomers of 3,3′-diphenylbiphthalid-3-yl, generated by chemical and photochemical reactions of 2-benzoylbenzoic acid. []
A: Early X-ray crystallographic studies revealed that 2-benzoylbenzoic acid exists in both anhydrous and hydrated forms, adopting an open conformation and forming centrosymmetric dimers through intermolecular hydrogen bonds between carboxylic acid groups. []
A: 2-Benzoylbenzoic acid bridges organic chemistry, materials science, and photochemistry. Its use as a photolabile protecting group for alcohols and thiols highlights its value in organic synthesis. Additionally, its incorporation into polymers like polysiloxanes for photoinitiator applications exemplifies its relevance in materials science and photochemistry. [, ]
A: While the provided research papers don't directly address the environmental impact of 2-benzoylbenzoic acid, its use in textile treatment for antibacterial properties and pesticide degradation under UV irradiation suggests potential environmental implications that require further investigation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1,3-Benzothiazol-2-yl)-7-(2-methoxyphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B7754128.png)
![4-[(2-Methylsulfanyl-6-phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7754130.png)
![2-benzyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7754138.png)
![2-benzyl-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7754148.png)
![2-benzyl-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7754155.png)
![3-[(4-Tert-butylphenyl)amino]-2,3-dihydro-1$l^{6}-thiophene-1,1-dione](/img/structure/B7754159.png)
